molecular formula C8H11N3O2 B8569860 1-(3-Methylbut-2-enyl)-3-nitro-1H-pyrazole

1-(3-Methylbut-2-enyl)-3-nitro-1H-pyrazole

Cat. No. B8569860
M. Wt: 181.19 g/mol
InChI Key: CLUWCWXISQTDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbut-2-enyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methylbut-2-enyl)-3-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylbut-2-enyl)-3-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Methylbut-2-enyl)-3-nitro-1H-pyrazole

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)-3-nitropyrazole

InChI

InChI=1S/C8H11N3O2/c1-7(2)3-5-10-6-4-8(9-10)11(12)13/h3-4,6H,5H2,1-2H3

InChI Key

CLUWCWXISQTDMR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C=CC(=N1)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Nitro-1H-pyrazole (prepared in example 3, 1.00 g, 8.85 mmol) was dissolved in anhydrous N,N-dimethylformamide (10 mL) and a 60% dispersion of sodium hydride in mineral oil (390 mg, 9.74 mmol) was added while stirring under nitrogen. After the effervescence ceased and the reaction stirred for an additional 10 min, the 1-bromo-3-methyl-but-2-ene (1.33 g, 9.00 mmol) was added. The reaction continued to stir under nitrogen for 20 min. The solution was diluted with ethyl acetate (200 mL), washed with water (2×75 mL), saturated aqueous brine solution (75 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by flash column chromatography (Merck silica gel 60, 40-63 μm; 5% ethyl acetate/hexanes to 20% ethyl acetate/hexanes) afforded 1-(3-methyl-but-2-enyl)-3-nitro-1H-pyrazole (1.29 g, 81%) as a yellow oil: H1-NMR (400 MHz, CDCl3) δ 1.79 (3H, s), 1.83 (3H, s), 4.80 (2H, d, J=7.2 Hz), 5.45 (1H, t, J=7.2 Hz), 6.88 (1H, s), 7.43 (1H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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